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Compound of Interest

Compound Name:
2-(2-Methoxyphenyl)-6-

methylbenzoic acid

CAS No.: 1261930-02-2

Cat. No.: B6397875

Get Quote

Executive Summary
The molecular formula C₁₅H₁₄O₃ represents a critical chemical space in drug discovery and

materials science, particularly within the biaryl (biphenyl) scaffold class. While this formula

encompasses various structural isomers—including diaryl ethers (e.g., the NSAID Fenoprofen)

and benzophenones—the true biaryl derivatives (direct Ar–Ar bond) are of distinct interest as

privileged structures for non-steroidal anti-inflammatory drugs (NSAIDs), liquid crystals, and

natural products like Magnatriol B.

This guide dissects the physicochemical properties, structural isomerism, and synthetic

pathways of C₁₅H₁₄O₃ biaryls, with a specific focus on the synthesis of 4'-methoxy-4-

biphenylacetic acid, a representative pharmacophore.[1]

Part 1: Physicochemical Profiling[1]
Precise characterization of the C₁₅H₁₄O₃ formula is the foundation for all downstream synthesis

and analysis.
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Molecular Metrics
Property Value Notes

Molecular Formula C₁₅H₁₄O₃

Exact Mass 242.0943 Da
Monoisotopic mass (for

HRMS)

Molecular Weight 242.27 g/mol Average weight

Degree of Unsaturation 9
15 - 14/2 + 1 = 9.[1][2] (2 rings

= 8, +1 Carbonyl/Linker)

Elemental Composition
C: 74.37%, H: 5.82%, O:

19.81%

Lipophilicity and Solubility
cLogP (Predicted): ~3.0 – 3.6 (highly dependent on substitution pattern).

Solubility: Low in water (neutral form); soluble in organic solvents (DCM, DMSO, MeOH).

Carboxylic acid derivatives dissolve in basic aqueous media (pH > 8).

Part 2: Structural Landscape & Isomerism[2]
The term "biaryl" is often used broadly. For C₁₅H₁₄O₃, it is critical to distinguish between True

Biaryls (Biphenyls) and Linked Biaryls (Diaryl Ethers/Ketones).

Classification of C₁₅H₁₄O₃ Isomers
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Figure 1: Structural classification of C₁₅H₁₄O₃ isomers.True biaryls contain a biphenyl core,

while linked biaryls include ethers and ketones.[1][3][4][5][6][7][8]

Key Biaryl Targets
4'-Methoxy-4-biphenylacetic acid: A structural hybrid of Felbinac (C14) and Naproxen

(methoxy group).[1] Targeted for anti-inflammatory activity.

Magnatriol B: A naturally occurring biphenyl (2-(4-hydroxy-3-prop-2-enylphenyl)benzene-1,4-

diol) exhibiting cytotoxicity against specific cell lines [1].[1]

Part 3: Synthetic Pathways[9]
The most robust method for constructing the C₁₅H₁₄O₃ biaryl core is the Suzuki-Miyaura Cross-

Coupling. This protocol describes the synthesis of 4'-methoxy-4-biphenylacetic acid.[1][3]

Retrosynthetic Analysis
Target: 4'-Methoxy-4-biphenylacetic acid (C₁₅H₁₄O₃).[1][9]

Disconnection: Aryl-Aryl bond.[1]

Coupling Partners:

Electrophile: Methyl 4-bromophenylacetate (C₉H₉BrO₂).[1]
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Nucleophile: 4-Methoxyphenylboronic acid (C₇H₉BO₃).

Post-Coupling: Hydrolysis of the methyl ester.

Experimental Protocol: Suzuki-Miyaura Coupling
Reaction Scheme: Ar-Br + Ar'-B(OH)₂ → [Pd(0)/Base] → Ar-Ar'[1]

Reagents & Materials:
Substrate A: Methyl 4-bromophenylacetate (1.0 equiv, 10 mmol)

Substrate B: 4-Methoxyphenylboronic acid (1.2 equiv, 12 mmol)[1]

Catalyst: Pd(PPh₃)₄ (3 mol%) or Pd(OAc)₂ (2 mol%) + SPhos.

Base: K₂CO₃ (2.5 equiv).[10]

Solvent: 1,4-Dioxane : Water (4:1 v/v).

Atmosphere: Argon or Nitrogen (strictly degassed).

Step-by-Step Methodology:
Degassing: Charge a round-bottom flask with 1,4-dioxane and water. Sparge with argon for

15 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst

deactivation).

Loading: Add Methyl 4-bromophenylacetate, 4-Methoxyphenylboronic acid, and K₂CO₃ to the

solvent.

Catalyst Addition: Add Pd(PPh₃)₄ quickly under a positive stream of argon. Seal the flask

with a septum and reflux condenser.

Reaction: Heat to 90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the bromide

is consumed.

Work-up:

Cool to room temperature.[10][11]
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Filter through a Celite pad to remove Palladium black.

Dilute with EtOAc (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).

Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

Hydrolysis (to yield Acid):

Dissolve the crude ester in THF/MeOH (1:1). Add LiOH (2M aq, 3 equiv). Stir at RT for 2

hours.

Acidify with 1M HCl to pH 2. Extract with EtOAc.[10]

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography

(Gradient: 0→30% EtOAc in Hexanes).

Mechanistic Workflow (Graphviz)
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Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling.Key steps: Oxidative Addition,

Transmetallation, and Reductive Elimination.[1][11]

Part 4: Analytical Characterization
Validating the C₁₅H₁₄O₃ structure requires specific spectroscopic signatures.

Mass Spectrometry (ESI-HRMS)[1]
Mode: Negative Ion Mode [M-H]⁻ (for acids) or Positive [M+H]⁺ (for esters/alcohols).

Target Mass (Acid): 241.0870 [M-H]⁻.
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Isotope Pattern: Distinctive ¹³C satellite peaks consistent with 15 carbons.

¹H NMR (400 MHz, DMSO-d₆)[1]
Aromatic Region (6.8 – 7.6 ppm):

Two sets of doublets (AA'BB' system) for the para-substituted methoxy ring (~6.9 and 7.5

ppm).

Multiplets or doublets for the acetate-bearing ring, depending on substitution (e.g., para-

substituted).[1]

Aliphatic Region:

-OCH₃: Singlet at ~3.8 ppm (integration 3H).

-CH₂-: Singlet at ~3.6 ppm (integration 2H) for the benzylic methylene group.[1]

-COOH: Broad singlet at 12.0–13.0 ppm (exchangeable with D₂O).

Part 5: Pharmacological & Industrial Relevance[13]
Drug Development (NSAIDs)
The C₁₅H₁₄O₃ biaryl scaffold is a homolog of Felbinac (4-biphenylacetic acid) and Fenbufen.

The addition of the methoxy group (as in our target molecule) or a propionic acid tail modulates

COX-1/COX-2 selectivity.[1]

Structure-Activity Relationship (SAR): The biphenyl core provides a hydrophobic anchor in

the COX enzyme channel, while the carboxylate interacts with Arg120 [2].

Materials Science
Biphenyl derivatives with polar tails (like the C₁₅H₁₄O₃ acid/ester) are precursors for liquid

crystals. The rigid biphenyl core confers mesogenic properties, while the alkyl/alkoxy tails

determine the phase transition temperatures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Molecular Profiling and Synthesis of
C₁₅H₁₄O₃ Biaryl Derivatives]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6397875/docs#technical-guide-molecular-profiling-
and-synthesis-of-c-h-o-biaryl-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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